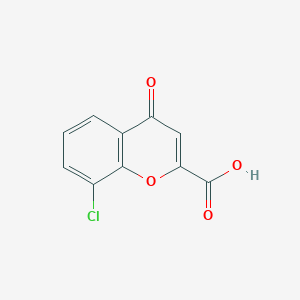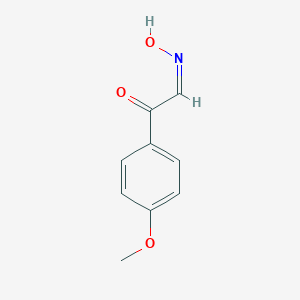
Methyl docosa-6,9,12,15-tetraenoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl docosa-6,9,12,15-tetraenoate is a polyunsaturated fatty acid that belongs to the omega-3 family. It is commonly found in fish oil and has been extensively studied for its potential health benefits.
Mécanisme D'action
The mechanism of action of methyl docosa-6,9,12,15-tetraenoate is complex and not fully understood. It is believed to work by modulating the activity of various signaling pathways in the body. It has been shown to inhibit the production of pro-inflammatory cytokines and increase the production of anti-inflammatory cytokines. It has also been shown to inhibit the growth of cancer cells and promote the differentiation of neuronal cells.
Effets Biochimiques Et Physiologiques
Methyl docosa-6,9,12,15-tetraenoate has a number of biochemical and physiological effects. It has been shown to reduce inflammation, lower blood pressure, improve lipid profile, and enhance cognitive function. It has also been shown to have neuroprotective effects and may help to prevent the development of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl docosa-6,9,12,15-tetraenoate has advantages and limitations for lab experiments. One advantage is that it is readily available and relatively inexpensive. It is also easy to administer and has a low toxicity profile. However, one limitation is that it may be difficult to control for other factors that may influence the results of the experiment, such as diet and exercise.
Orientations Futures
There are several future directions for research on methyl docosa-6,9,12,15-tetraenoate. One area of interest is its potential to improve cognitive function in aging populations. Another area of interest is its potential to prevent or treat neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, more research is needed to understand the optimal dosage and duration of treatment for different health conditions.
Conclusion:
In conclusion, methyl docosa-6,9,12,15-tetraenoate is a polyunsaturated fatty acid that has been extensively studied for its potential health benefits. It has anti-inflammatory, anti-cancer, and neuroprotective properties and may be beneficial for cardiovascular health, cognitive function, and mood. While there are limitations to lab experiments, there are many future directions for research on this compound.
Méthodes De Synthèse
Methyl docosa-6,9,12,15-tetraenoate is synthesized by the esterification of docosa-6,9,12,15-tetraenoic acid with methanol. The process involves the use of a catalyst, such as sulfuric acid, to facilitate the reaction. The resulting product is purified through distillation or chromatography.
Applications De Recherche Scientifique
Methyl docosa-6,9,12,15-tetraenoate has been extensively studied for its potential health benefits. It has been shown to have anti-inflammatory, anti-cancer, and neuroprotective properties. It has also been studied for its potential to improve cardiovascular health, cognitive function, and mood.
Propriétés
Numéro CAS |
17364-34-0 |
|---|---|
Nom du produit |
Methyl docosa-6,9,12,15-tetraenoate |
Formule moléculaire |
C10H14O2 |
Poids moléculaire |
346.5 g/mol |
Nom IUPAC |
methyl docosa-6,9,12,15-tetraenoate |
InChI |
InChI=1S/C23H38O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23(24)25-2/h8-9,11-12,14-15,17-18H,3-7,10,13,16,19-22H2,1-2H3 |
Clé InChI |
ABTUXHHGWUMMDY-UHFFFAOYSA-N |
SMILES |
CCCCCCC=CCC=CCC=CCC=CCCCCC(=O)OC |
SMILES canonique |
CCCCCCC=CCC=CCC=CCC=CCCCCC(=O)OC |
Synonymes |
6,9,12,15-Docosatetraenoic acid methyl ester |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(NE)-N-[(6Z)-6-(3-methyl-1,3-benzothiazol-2-ylidene)cyclohexa-2,4-dien-1-ylidene]benzenesulfonamide](/img/structure/B231151.png)
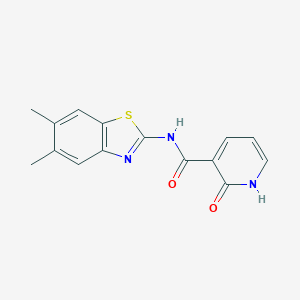
![(NE)-4-methyl-N-[(6Z)-6-(3-methyl-1,3-benzothiazol-2-ylidene)cyclohexa-2,4-dien-1-ylidene]benzenesulfonamide](/img/structure/B231158.png)
![Methyl {[2,2-bis(dimethylamino)vinyl]imino}(cyano)acetate](/img/structure/B231161.png)
![Methyl cyano{[2-(dimethylamino)-2-phenylvinyl]imino}acetate](/img/structure/B231162.png)
![N-(8-hydroxy-6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl)acetamide](/img/structure/B231163.png)
![(2R,4R,5R)-2-(hydroxymethyl)-5-(4-methylsulfanylpyrrolo[2,3-d]pyrimidin-7-yl)oxolane-3,4-diol](/img/structure/B231171.png)
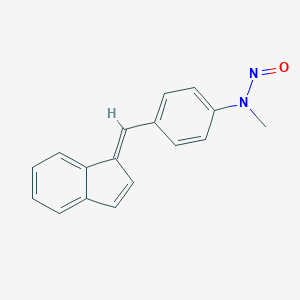
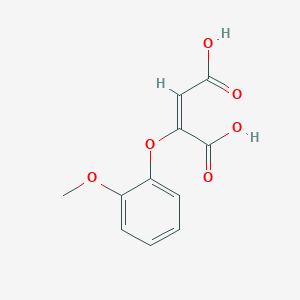
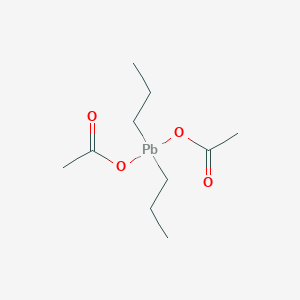
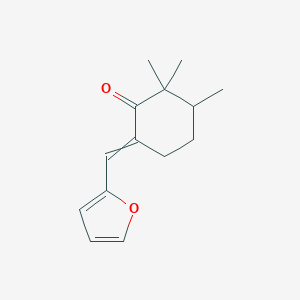
![1-Chloro-2-[4-(2-chlorophenoxy)but-2-enoxy]benzene](/img/structure/B231183.png)
